molecular formula C8H6N2O B1390739 Pyrazolo[1,5-A]pyridine-2-carbaldehyde CAS No. 885275-10-5

Pyrazolo[1,5-A]pyridine-2-carbaldehyde

Cat. No. B1390739
CAS RN: 885275-10-5
M. Wt: 146.15 g/mol
InChI Key: NIXHWFMRYWSRCN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridine-2-carbaldehyde is a compound with the molecular formula C8H6N2O . It has a molecular weight of 146.15 . The compound is an off-white solid .


Synthesis Analysis

The synthesis of pyrazolo[1,5-A]pyridine derivatives has been widely studied . A recent study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study described the synthesis of (hetero)aryl pyrazolo[1,5-a]pyridines through [3+2] cycloaddition of N-aminopyridine with β-nitrostyrenes followed by in situ denitration and oxidation under metal-free, mild conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

This compound can undergo various chemical reactions due to its structural versatility . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .


Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 146.15 .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Pyrazolo[3,4-b]pyridine derivatives synthesized via Friedländer condensation have demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria. Derivatives with a carboxamide group at the 5-position showed moderate to good activity against P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda, Karmakar, & Jena, 2011).

Fluorescence Studies

  • The study of the photophysical properties of heterocyclic orthoaminoaldehydes, such as 4-amino-3-(4-phenyl)-1-phenyl-1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde, revealed that their absorption and emission properties depend on the substituents present on the benzene ring in the newly annulated pyridine ring (Patil et al., 2010).

Anti-Mitotic Activity

  • A study demonstrated the synthesis of 2H-pyrazolo[4,3-c]pyridines with various substituents, showing cytotoxicity against cancer cell lines. These compounds induced cell-cycle arrest in mitosis and apoptosis, as confirmed by biochemical assays (Milišiūnaitė et al., 2018).

Multi-Component Reactions

  • The synthesis of dipyrazolo[1,5-a:4',3'-c]pyridines was achieved through a multicomponent reaction involving 5-alkynylpyrazole-4-carbaldehydes. This method led to the formation of new tricyclic compounds with a dipyrazolo[1,5-a:4',3'-c]pyridine core (Holzer et al., 2012).

Synthesis of Analogues and Inhibitors

  • Novel series of 5α-reductase and aromatase inhibitors were derived from 1,2,3-triazole derivatives, starting from pyrazole-4-carbaldehyde. These compounds showed significant inhibitory activity, with one compound demonstrating high potency (El-Naggar et al., 2020).

Anti-Inflammatory and Analgesic Activities

  • 7-Azaindazole chalcone derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde exhibited notable anti-inflammatory and analgesic activities. Specific derivatives showed excellent activity compared to standard reference drugs (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).

Future Directions

Pyrazolo[1,5-A]pyridine-2-carbaldehyde and its derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, and their potential as antitumor scaffolds and enzymatic inhibitors .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXHWFMRYWSRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654183
Record name Pyrazolo[1,5-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885275-10-5
Record name Pyrazolo[1,5-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-10-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyridine-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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